molecular formula C14H13NO4 B6391417 6-(3,5-Dimethoxyphenyl)picolinic acid CAS No. 1261979-78-5

6-(3,5-Dimethoxyphenyl)picolinic acid

Cat. No.: B6391417
CAS No.: 1261979-78-5
M. Wt: 259.26 g/mol
InChI Key: OVJVUDDEZDNPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-Dimethoxyphenyl)picolinic acid is a biologically active compound that has garnered interest for its potential applications in various fields of research and industry. This compound is characterized by the presence of a picolinic acid moiety substituted with a 3,5-dimethoxyphenyl group, giving it unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,5-Dimethoxyphenyl)picolinic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, where 3,5-dimethoxyphenylboronic acid is coupled with picolinic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 6-(3,5-Dimethoxyphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(3,5-Dimethoxyphenyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethoxyphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit the activity of these proteins, which are involved in various cellular processes, including viral replication and immune responses . Additionally, the compound may interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Uniqueness: 6-(3,5-Dimethoxyphenyl)picolinic acid is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

6-(3,5-dimethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-10-6-9(7-11(8-10)19-2)12-4-3-5-13(15-12)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJVUDDEZDNPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.